Butyl itraconazole

Beschreibung

Eigenschaften

CAS-Nummer |

89848-51-1 |

|---|---|

Molekularformel |

C35H38Cl2N8O4 |

Molekulargewicht |

705.6 g/mol |

IUPAC-Name |

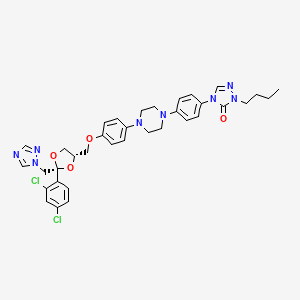

2-butyl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-2-3-14-45-34(46)44(25-40-45)29-7-5-27(6-8-29)41-15-17-42(18-16-41)28-9-11-30(12-10-28)47-20-31-21-48-35(49-31,22-43-24-38-23-39-43)32-13-4-26(36)19-33(32)37/h4-13,19,23-25,31H,2-3,14-18,20-22H2,1H3/t31-,35-/m1/s1 |

InChI-Schlüssel |

MSRHZFCRISNCIN-CYEXUTLASA-N |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

Butyl Itraconazole; cis-2-Butyl-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and characterization of Butyl itraconazole

An In-Depth Technical Guide to the Synthesis and Characterization of Butyl Itraconazole

Foreword: The Rationale Behind Analog Synthesis

In modern drug development and quality control, the synthesis of drug analogs and potential impurities is not merely an academic exercise; it is a critical necessity. Itraconazole, a potent triazole antifungal agent, is a cornerstone in the treatment of systemic mycoses.[1][2] Its complex structure, featuring four stereoisomers, presents a rich landscape for chemical modification and a challenging profile for impurity analysis.[2] The synthesis of this compound, an isomer of the parent drug where the sec-butyl group is replaced by an n-butyl moiety, serves a dual purpose. Firstly, it allows for the exploration of structure-activity relationships (SAR), providing insights into how subtle structural changes impact antifungal, antiangiogenic, or Hedgehog signaling pathway inhibitory activities.[3][4][5] Secondly, and perhaps more critically from a regulatory standpoint, it provides an authenticated reference standard for the identification and quantification of a potential process-related impurity in the bulk manufacturing of Itraconazole.[6][7] This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound, grounded in established analytical principles.

Part 1: The Synthetic Pathway—A Tale of Two Fragments

The synthesis of Itraconazole and its analogs is a convergent synthesis, meaning two complex fragments are prepared separately and then joined together in the final steps. This approach is favored in complex molecule synthesis as it maximizes yield and simplifies purification. The core strategy involves the preparation of a triazolone-piperazine intermediate and a dichlorophenyl-dioxolane mesylate, followed by their condensation. The variation to produce this compound is introduced during the synthesis of the triazolone fragment.

Causality in Synthetic Design

The key modification lies in the N-alkylation of the triazolone precursor. Instead of using 2-bromobutane (which would yield the sec-butyl group of Itraconazole), 1-bromobutane is employed. This choice dictates the final structure. The reaction is an SN2 nucleophilic substitution, where the triazolone nitrogen anion attacks the primary carbon of 1-bromobutane.

Step-by-Step Synthetic Protocol:

-

Synthesis of the Triazolone Core: The synthesis begins by coupling a protected p-hydroxyphenyl piperazine derivative with a nitrophenyl precursor, followed by reduction of the nitro group, introduction of a hydrazine moiety, and subsequent cyclization to form the triazolone ring.[8] This multi-step process builds the foundational structure of one half of the molecule.

-

N-Alkylation with 1-Bromobutane: The triazolone intermediate is dissolved in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are chosen because they effectively solvate the cation of the base, leaving the anionic nucleophile more reactive. A strong, non-nucleophilic base like sodium hydride (NaH) is added to deprotonate the triazolone nitrogen, creating a potent nucleophile.

-

1-Bromobutane is then added to the reaction mixture. The reaction is typically stirred at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate. Progress is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Deprotection and Final Condensation: Following the successful alkylation, the phenol protecting group on the piperazine fragment is removed.[8] The final step involves the condensation of this n-butyl triazolone fragment with the mesylated dioxolane side chain (cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl methanesulfonate) under basic conditions, often using a phase-transfer catalyst to improve reaction efficiency.[9]

-

Purification: The crude product is purified using column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, is employed to separate the desired this compound from unreacted starting materials and side products.

Visualization of the Synthetic Workflow

Caption: Convergent synthesis workflow for this compound.

Part 2: Rigorous Characterization—The Analytical Gauntlet

Confirming the identity, structure, and purity of the synthesized molecule is paramount. A multi-technique approach is non-negotiable for unambiguous characterization. Each technique provides a unique piece of the structural puzzle.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. For Itraconazole and its analogs, a reverse-phase method is standard practice.[10][11] The principle relies on partitioning the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The n-butyl isomer is expected to have slightly different hydrophobicity compared to the sec-butyl parent drug, leading to a different retention time, which allows for their separation and quantification.

Experimental Protocol: HPLC Analysis

-

System: An HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1][12]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer or ammonium acetate) is effective.[6][12] A typical mobile phase could be a 65:35 (v/v) mixture of acetonitrile and 0.08M tetrabutylammonium hydrogen sulfate.[12]

-

Flow Rate: A standard flow rate is 1.0 - 1.5 mL/min.[11][12]

-

Detection: The UV detector is set to the absorption maximum of the Itraconazole chromophore, which is approximately 262-264 nm.[1][13][14]

-

Sample Preparation: A stock solution of the synthesized this compound is prepared in a suitable solvent like methanol or the mobile phase at a concentration of about 1 mg/mL and then diluted to an appropriate working concentration (e.g., 200 µg/mL).[11][12]

Data Presentation: HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane) | Provides excellent hydrophobic retention for the large, relatively non-polar Itraconazole scaffold. |

| Mobile Phase | Acetonitrile : Buffer | Acetonitrile acts as the strong organic modifier; the buffer controls pH and improves peak shape. |

| Detection (λmax) | 262 nm | This is the wavelength of maximum absorbance for the conjugated system in the molecule, ensuring high sensitivity.[1][15] |

| Flow Rate | 1.0 mL/min | Ensures optimal efficiency and resolution on a standard 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight, offering definitive confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and analyze the pieces, providing structural information that corroborates the NMR data.

Experimental Protocol: LC-MS/MS Analysis

-

Ionization: Electrospray Ionization (ESI) in positive mode is ideal for the Itraconazole scaffold, as the multiple nitrogen atoms are readily protonated.[16][17]

-

Mass Analyzer: A triple quadrupole or Orbitrap mass spectrometer is used.

-

Analysis: The sample is introduced via direct infusion or, more commonly, through an LC system (as described above).

-

Data Acquisition: A full scan is performed to find the protonated molecular ion [M+H]⁺. A subsequent product ion scan (MS/MS) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragments.

Data Presentation: Expected Mass Spectral Data

| Ion | Expected m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 705.2/707.2 | Protonated molecular ion. The isotopic pattern with a ~2/3 intensity ratio confirms the presence of two chlorine atoms.[18] |

| Fragment 1 | 392.1 | This is a key fragment resulting from the cleavage of the ether linkage to the piperazine ring, corresponding to the dichlorophenyl-dioxolane-triazole portion.[16] |

| Fragment 2 | Varies | Fragments corresponding to the butyl-triazolone-phenyl-piperazine portion. |

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. The key to confirming the synthesis of this compound lies in identifying the specific signals of the n-butyl group and differentiating them from the sec-butyl signals of the parent drug.

Key Differentiating Signals in ¹H NMR:

-

Itraconazole (sec-butyl): Will show a characteristic doublet (~0.8 ppm) and a triplet (~1.2 ppm) for the two methyl groups, and a multiplet (sextet) for the single methine (CH) proton attached to the triazolone ring.

-

This compound (n-butyl): Will show a clean triplet (~0.9 ppm) for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (CH₂), another multiplet for the next methylene, and a triplet for the methylene group directly attached to the triazolone nitrogen. This pattern is unequivocally different from the sec-butyl signature.

Data Presentation: Predicted ¹H NMR Chemical Shifts for the Butyl Group

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N-CH₂-CH₂-CH₂-CH₃ | ~3.8 | Triplet (t) | 2H |

| -N-CH₂-CH₂-CH₂-CH₃ | ~1.7 | Multiplet | 2H |

| -N-CH₂-CH₂-CH₂-CH₃ | ~1.4 | Multiplet | 2H |

| -N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |

Overall Analytical Workflow

Caption: Self-validating characterization workflow for this compound.

Conclusion

The successful synthesis and characterization of this compound is a multi-faceted process that relies on a logical synthetic strategy and a suite of orthogonal analytical techniques. Each step, from the choice of alkylating agent to the specific parameters of the HPLC and MS methods, is deliberate and designed to ensure the final product is of high purity and its structure is unequivocally confirmed. This guide provides the technical framework and underlying scientific rationale necessary for researchers and drug development professionals to produce and validate this important analog, facilitating further research into structure-activity relationships and ensuring the quality and safety of Itraconazole drug products.

References

-

Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. (n.d.). Indo American Journal of Pharmaceutical Research. [Link]

-

Paruchuri, S., & Pavani, H. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865. [Link]

-

Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]

-

Mishra, K., et al. (2021). Analytical techniques for the estimation of itraconazole in capsule dosage form by spectrophotometric method. GSC Biological and Pharmaceutical Sciences, 14(2), 205-211. [Link]

-

Kim, H., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(7), 3143–3148. [Link]

-

Itraconazole: A literature review on analytical and bio-analytical methods. (2020). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

-

Nirmal, M. K., et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10), 36-43. [Link]

-

Reddy, B. P., et al. (2025). Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. International Journal of Science and Research Archive, 15(03), 1264-1271. [Link]

-

Xu, J., et al. (2010). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry, 53(14), 5047–5051. [Link]

-

Head, S. A. (2018). Synthesis and Evaluation of Itraconazole Analogues for the Treatment of Medulloblastoma. (Doctoral dissertation, University of Kansas). [Link]

-

PubChem. (n.d.). Itraconazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Turtle, E. D., et al. (2019). Truncated Itraconazole Analogues Exhibiting Potent Anti-Hedgehog Activity and Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 10(9), 1298-1303. [Link]

-

Turtle, E. D., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Turtle, E. D., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 775-780. [Link]

-

Ahn, C. I., et al. (1999). A highly efficient synthesis of itraconazole intermediates and their analogues. Journal of the Korean Chemical Society, 43(6), 676-681. [Link]

-

Babu, J. M., et al. (2008). Isolation and spectral characterization of itraconazole impurities in the drug product. Analytical Chemistry: An Indian Journal. [Link]

-

Lee, H. W., et al. (2007). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 554-559. [Link]

-

Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Application News. [Link]

-

Al-Tannak, N. M., et al. (2020). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Chromatography B, 1152, 122240. [Link]

- Lee, G., et al. (2008). Improved Method of Making Itraconazole.

- Zhang, J., et al. (2007). Method of synthesizing Itraconazole.

-

Mirza, A., et al. (2016). NMR spectra of itraconazole. ResearchGate. Retrieved from [Link]

-

Naarini Molbio Pharma. (n.d.). Itraconazole n-Butyl isomer. Naarini Molbio Pharma. Retrieved from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Synthesis and Evaluation of Itraconazole Analogues for the Treatment o" by Jennifer Pace [digitalcommons.lib.uconn.edu]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. clearsynth.com [clearsynth.com]

- 8. KR100793693B1 - Improved Method of Making Itraconazole - Google Patents [patents.google.com]

- 9. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]

- 10. jocpr.com [jocpr.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. ijrpb.com [ijrpb.com]

- 13. pharmacyjournal.in [pharmacyjournal.in]

- 14. journalijsra.com [journalijsra.com]

- 15. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ssi.shimadzu.com [ssi.shimadzu.com]

- 18. tsijournals.com [tsijournals.com]

Butyl itraconazole chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of Butyl Itraconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, identified as Itraconazole EP Impurity F, is a significant n-butyl isomer of the potent antifungal agent itraconazole. As a process-related impurity and potential metabolite, a thorough understanding of its chemical properties and structure is paramount for drug development professionals and researchers in the pharmaceutical industry. This guide provides a comprehensive overview of this compound, detailing its chemical identity, structural features, and physicochemical properties, often in comparison to the parent drug, itraconazole. It further outlines analytical methodologies for its detection and characterization, a plausible synthetic pathway, and its potential pharmacological implications. This document is intended to be a vital resource for those involved in the quality control, synthesis, and analysis of itraconazole and its related substances.

Introduction: The Significance of this compound

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial mycoses.[1] Its efficacy is attributed to the inhibition of fungal cytochrome P450-dependent ergosterol synthesis.[1] During the synthesis and storage of itraconazole, various related substances, or impurities, can arise. Regulatory bodies necessitate the identification and characterization of any impurity present above a certain threshold. This compound, also known as Itraconazole EP Impurity F, is one such n-butyl isomer of itraconazole.[2][3] Its presence can impact the quality, safety, and efficacy of the final drug product. Therefore, a detailed understanding of its chemical and structural properties is crucial for robust analytical method development, quality control, and ensuring patient safety.

Chemical Structure and Identity

The core structure of this compound is analogous to that of itraconazole, with the key difference being the substitution of the sec-butyl group on the triazolone ring with an n-butyl group.[3]

IUPAC Name: 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[2][3]

Synonyms: Itraconazole EP Impurity F, Itraconazole n-Butyl isomer, Itraconazole Butyl Analog[3][4]

Structural Diagram

Caption: Chemical Structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively published. However, based on its isomeric relationship with itraconazole, many of its properties are expected to be similar.

| Property | This compound | Itraconazole (for comparison) | Reference |

| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₃₈Cl₂N₈O₄ | [1][5] |

| Molecular Weight | 705.64 g/mol | 705.64 g/mol | [1][6] |

| Appearance | Off-White Solid | White or almost white powder | [6][7] |

| Melting Point | Not available | ~166.2 °C | [7] |

| pKa | Not available | 3.7 | [1] |

| Solubility | Soluble in Methanol and DMSO | Practically insoluble in water, freely soluble in methylene chloride, very slightly soluble in ethanol. | [2][7] |

| LogP | Not available | 5.66 (at pH 8.1) | [7] |

The pKa of itraconazole is attributed to the piperazine ring and is crucial for its pH-dependent solubility.[8] It is anticipated that this compound will exhibit a similar pKa value. The solubility of both compounds is low in aqueous media, a characteristic feature of BCS Class II drugs.[8]

Synthesis and Manufacturing Considerations

Proposed Synthetic Pathway:

The synthesis of this compound would likely follow a parallel pathway to that of itraconazole, with the key difference being the use of an n-butyl-substituted triazolone intermediate instead of the sec-butyl-substituted intermediate.

Caption: Proposed synthetic pathway for this compound.

The control of this compound levels in the final active pharmaceutical ingredient (API) is a critical aspect of the manufacturing process. This involves careful control of starting materials and reaction conditions to minimize its formation.

Analytical Methodologies

The detection and quantification of this compound are typically achieved using high-performance liquid chromatography (HPLC), as outlined in various pharmacopoeias.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard for analyzing itraconazole and its related substances. The European Pharmacopoeia (EP) describes a method capable of separating itraconazole from its impurities, including Impurity F.[7]

Typical Chromatographic Conditions (based on EP):

| Parameter | Condition |

|---|---|

| Column | C8 or C18 stationary phase |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[7] |

| Flow Rate | Typically 1.0 - 1.5 mL/min[7] |

| Detection | UV spectrophotometer at 225 nm[7] |

| Relative Retention Time | Impurity F has a relative retention time of approximately 1.05 with respect to itraconazole.[7] |

Experimental Protocol: HPLC Analysis of Itraconazole and Impurities

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve itraconazole CRS and this compound reference standard in a suitable solvent (e.g., methylene chloride or a mixture of the mobile phase) to obtain known concentrations.

-

-

Preparation of Sample Solution:

-

Accurately weigh and dissolve the itraconazole sample in the same solvent as the standard solutions to a known concentration.

-

-

Chromatographic System:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

-

Injection:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

-

Data Analysis:

-

Record the chromatograms and determine the peak areas for itraconazole and this compound.

-

Calculate the content of this compound in the sample by comparing its peak area to that of the reference standard.

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass spectrometry and NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound by providing a highly accurate mass measurement. The protonated molecule [M+H]⁺ would be expected at m/z 705.2467, corresponding to the molecular formula C₃₅H₃₉Cl₂N₈O₄⁺. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to confirm the structure. A study on other itraconazole impurities showed the utility of LC-MS in identifying related substances.[9]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for unambiguously determining the structure of this compound and distinguishing it from itraconazole. The key differentiating signals would be those corresponding to the n-butyl group, which would show a distinct pattern compared to the sec-butyl group in itraconazole. Detailed 1D and 2D NMR studies, such as COSY, HSQC, and HMBC, would be necessary for complete spectral assignment.[9][10] While specific NMR data for this compound is not widely published, studies on itraconazole provide a reference for the expected chemical shifts of the core molecule.[11][12]

Pharmacological Profile and Implications

The pharmacological and toxicological profile of this compound has not been extensively studied. However, as an isomer of a potent antifungal agent, it is reasonable to hypothesize that it may possess some antifungal activity. The structural similarity to itraconazole suggests it could also interact with fungal cytochrome P450 enzymes.

Furthermore, itraconazole is known to be a potent inhibitor of the human cytochrome P450 enzyme CYP3A4 and the P-glycoprotein transporter, leading to significant drug-drug interactions.[1] It is plausible that this compound could also exhibit inhibitory effects on these systems.

The mechanism of action of itraconazole involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol production leads to a compromised fungal cell membrane and ultimately cell death.[1]

Caption: Postulated mechanism of action for this compound.

Further research is required to fully elucidate the pharmacological and toxicological profile of this compound to accurately assess the risks associated with its presence in itraconazole drug products.

Conclusion and Future Perspectives

This compound is a critical process-related impurity of itraconazole that requires careful monitoring and control. This guide has provided a comprehensive overview of its chemical structure, properties, and analytical methodologies. While much can be inferred from its close structural relationship to itraconazole, there remains a need for more detailed experimental data on its specific physicochemical properties, such as melting point, pKa, and solubility in various solvents. Furthermore, a thorough investigation into its pharmacological and toxicological profile is warranted to fully understand its potential impact on the safety and efficacy of itraconazole therapy. The continued development of robust analytical methods for the detection and quantification of this compound will be essential for ensuring the quality of itraconazole formulations.

References

-

Horizon Research Publishing. Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes. 2015. Available from: [Link]

-

SynZeal. Itraconazole Impurities. Available from: [Link]

-

PubChem. Itraconazole. National Institutes of Health. Available from: [Link]

-

Pharmaffiliates. Itraconazole - Impurity F. Available from: [Link]

-

Allmpus. Itraconazole EP Impurity F. Available from: [Link]

-

RASĀYAN Journal of Chemistry. ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. 2019. Available from: [Link]

-

Axios Research. Itraconazole EP Impurity F. Available from: [Link]

-

TSI Journals. Spectral characterization of itraconazole impurities in the drug product. 2008. Available from: [Link]

-

National Institutes of Health. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. 2021. Available from: [Link]

-

ResearchGate. pH- solubility profile of itraconazole (ITZ) as a function of acid... Available from: [Link]

-

Naarini Molbio Pharma. Itraconazole n-Butyl isomer. Available from: [Link]

-

GLP Pharma Standards. Itraconazole EP Impurity F. Available from: [Link]

-

ACS Omega. Investigation of the Detailed Internal Structure and Dynamics of Itraconazole by Solid-State NMR Measurements. 2020. Available from: [Link]

-

ResearchGate. Dissolution (%) of Itraconazole Determined at Various pH Values from the Asd Tablets and Sporanox Capsules (n 3-4) pH. Available from: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. ITRACONAZOLE. Available from: [Link]

-

ResearchGate. NMR spectra of itraconazole. Available from: [Link]

- Google Patents. Chirally pure isomers of itraconazole for use as angiogenesis inhibitors.

Sources

- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. allmpus.com [allmpus.com]

- 3. Itraconazole EP Impurity F | 89848-51-1 [chemicea.com]

- 4. Naarini Molbio Pharma [naarini.com]

- 5. Itraconazole Impurities | SynZeal [synzeal.com]

- 6. Itraconazole EP Impurity F | CymitQuimica [cymitquimica.com]

- 7. drugfuture.com [drugfuture.com]

- 8. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Mechanism of action of Butyl itraconazole

An In-depth Technical Guide to the Core Mechanism of Action of Butyl Itraconazole

Abstract

This compound is a novel derivative of the broad-spectrum triazole antifungal agent, Itraconazole.[1] While Itraconazole is a cornerstone in treating systemic and superficial mycoses, its mechanism of action extends beyond fungal targets, encompassing pathways critical to cancer and viral replication.[2][3][4] This technical guide provides a comprehensive examination of the core mechanisms of action attributable to the Itraconazole scaffold, which are presumed to be conserved in its butyl derivative. We will dissect the primary antifungal activity, explore the expanded mechanisms relevant to oncology, and provide detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this versatile molecule.

Part 1: The Foundational Antifungal Mechanism: Disruption of Fungal Membrane Integrity

The quintessential mechanism of action for all azole antifungals, including the Itraconazole family, is the targeted disruption of ergosterol biosynthesis.[5][6] Ergosterol is a sterol that resides in the cell membrane of fungi, where it fulfills a role analogous to cholesterol in mammalian cells: regulating membrane fluidity, permeability, and the function of integral membrane proteins.[6] Its depletion is catastrophic for the fungal cell.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The specific molecular target of Itraconazole is Lanosterol 14α-demethylase , a fungal cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[7][8][9] This enzyme is a critical catalyst in the multi-step conversion of lanosterol to ergosterol.[8]

Causality of Inhibition: Itraconazole's triazole ring binds with high affinity to the heme iron atom located in the active site of the CYP51 enzyme.[4] This binding event physically obstructs the natural substrate, lanosterol, from accessing the catalytic site, thereby preventing its crucial demethylation step.[5][6] This inhibition is highly specific to the fungal enzyme, affording a degree of selective toxicity, though some interaction with human cytochrome P450 enzymes (notably CYP3A4) is a known basis for drug-drug interactions.[2][10]

The consequences of CYP51 inhibition are twofold:

-

Ergosterol Depletion: The fungal cell is starved of its primary sterol, leading to a loss of membrane integrity, increased permeability, and dysfunction of essential membrane-bound enzymes.[6]

-

Accumulation of Toxic Precursors: The enzymatic blockade causes a buildup of lanosterol and other 14α-methylated sterols.[8] These aberrant sterols incorporate into the fungal membrane, further disrupting its structure and contributing significantly to fungal cell growth arrest (fungistatic effect) and, at high concentrations, cell death (fungicidal effect).[6][8]

Visualizing the Ergosterol Biosynthesis Pathway and Itraconazole's Point of Inhibition

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Reference Itraconazole MIC Data

The following table provides reference MIC values for Itraconazole against common fungal pathogens, which serves as a benchmark for evaluating novel derivatives like this compound.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ≤0.015 - 4 | 0.03 | 0.25 |

| Candida glabrata | 0.03 - 16 | 0.5 | 2 |

| Aspergillus fumigatus | 0.06 - 8 | 0.5 | 1 |

| Cryptococcus neoformans | ≤0.015 - 1 | 0.06 | 0.25 |

| Data synthesized from multiple clinical surveillance studies. Actual values can vary by geographic location and isolate. |

Part 3: Expanded Mechanisms of Action Beyond Antifungal Activity

Research has uncovered that Itraconazole's biological activity is not confined to fungi. It potently modulates critical signaling pathways in mammalian cells, making it a molecule of intense interest for cancer therapy. [2][4][11]These "off-target" effects are distinct from its antifungal mechanism.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) pathway is a crucial signaling cascade in embryonic development that, when aberrantly reactivated in adults, can drive the growth and proliferation of various cancers, including basal cell carcinoma and medulloblastoma. [4][12] Mechanism of Inhibition: Itraconazole inhibits the Hh pathway by directly or indirectly targeting the essential 7-transmembrane protein Smoothened (SMO) . [4][11]In the "off" state, the receptor Patched (PTCH) inhibits SMO. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to accumulate in the primary cilium and activate the Gli family of transcription factors. [4][12]Itraconazole prevents the ciliary accumulation of SMO that is normally induced by Hh stimulation. [4]This mechanism is notably distinct from other SMO antagonists like cyclopamine. [4][13]

Visualizing Hedgehog Pathway Inhibition

Caption: Itraconazole inhibits the Hedgehog pathway by acting on the Smoothened (SMO) protein.

Protocol: Gli-Luciferase Reporter Assay for Hh Pathway Activity

This assay provides a quantitative readout of Hh pathway activation by measuring the expression of a luciferase reporter gene driven by a promoter containing multiple Gli-binding sites.

Objective: To quantify the inhibitory effect of this compound on Hh pathway signaling.

Materials:

-

Shh-LIGHT2 cells (NIH3T3 fibroblasts stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

-

DMEM, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Conditioned medium containing Sonic Hedgehog ligand (Shh-N).

-

This compound.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Luminometer.

Methodology:

-

Cell Seeding: Seed Shh-LIGHT2 cells into a white, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well in DMEM with 10% FBS. Incubate overnight.

-

Serum Starvation and Treatment: a. The next day, replace the medium with low-serum medium (e.g., DMEM with 0.5% FBS). b. Add this compound at various concentrations (e.g., 0.1 to 10 µM). c. Add Shh-N conditioned medium to stimulate the pathway (or a vehicle control for baseline).

-

Incubation: Incubate the plate for 30-48 hours at 37°C.

-

Cell Lysis and Luciferase Measurement: a. Remove the medium and gently wash the cells with PBS. b. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker. c. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (Luminescence A) using a luminometer. d. Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity (Luminescence B).

-

Data Analysis: a. Calculate the ratio of Firefly/Renilla luminescence for each well to normalize for cell number and transfection efficiency. b. Plot the normalized luciferase activity against the concentration of this compound to determine the IC₅₀ value.

Other Emerging Mechanisms

-

Anti-Angiogenesis & mTOR Inhibition: Itraconazole has been shown to possess potent anti-angiogenic properties. [3][14]This activity is linked to the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway. [14]Mechanistic studies have identified the voltage-dependent anion channel 1 (VDAC1) as a direct target, leading to dysregulated mitochondrial function, activation of AMPK, and subsequent inhibition of mTOR. [14][15]It also inhibits VEGFR2 phosphorylation, a key step in angiogenesis. [3]* Antiviral Activity via OSBP Targeting: Recently, Itraconazole was found to have broad-spectrum antiviral activity against picornaviruses by targeting the cellular oxysterol-binding protein (OSBP), which is involved in lipid transport and viral replication. [3][16]

Part 4: Structure-Activity Relationship (SAR) and the Significance of the Butyl Moiety

The diverse biological activities of Itraconazole are dictated by its complex chemical structure. SAR studies have begun to decouple the features required for its different mechanisms. [3][17]

-

Antifungal Activity: The triazole moiety is absolutely critical for antifungal activity as it directly coordinates with the heme iron in CYP51. [3][6]* Anti-Hedgehog Activity: The core backbone of five rings and the side chain are important for Hh inhibition. [3]Interestingly, the triazole group itself is not required for this activity. [3]* The sec-Butyl Chain: The original Itraconazole molecule contains a racemic sec-butyl group on the triazolone ring. [10]Studies have shown that the stereochemistry of this side chain is not critical for anti-angiogenic activity, suggesting it is a suitable position for modification. [14]However, for anti-Hh activity, modifications in this region can significantly impact potency. [17] Hypothesis on the this compound Derivative: this compound features a straight-chain n-butyl group in place of the sec-butyl group. [1]Based on SAR, this modification is expected to:

-

Retain Antifungal Activity: As the essential triazole ring is untouched, the primary antifungal mechanism should be preserved. The change in the side chain's bulk and lipophilicity may subtly alter the MIC values compared to the parent compound.

-

Modulate Anti-Hedgehog and Anti-Angiogenic Activity: The change from a branched to a linear alkyl chain will alter the way the molecule fits into the binding pockets of its mammalian targets like SMO and VDAC1. This could either enhance or slightly diminish its potency in these secondary pathways, a hypothesis that must be confirmed experimentally using the assays described above.

Conclusion

This compound, as a close analog of Itraconazole, is predicted to be a multi-modal agent. Its core mechanism of action is firmly rooted in the potent and specific inhibition of fungal lanosterol 14α-demethylase, leading to the disruption of ergosterol biosynthesis and compromised fungal membrane integrity. Concurrently, the Itraconazole scaffold possesses distinct and potent inhibitory effects on critical mammalian signaling pathways, including Hedgehog and mTOR, which are independent of its antifungal action. The substitution of the sec-butyl with an n-butyl group represents a subtle but potentially significant modification that warrants detailed investigation to fully characterize its comparative efficacy and therapeutic potential in both infectious disease and oncology.

References

- Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery.

- Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal P

- Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding.

- Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens.American Society for Microbiology.

- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview.YouTube.

- Itraconazole | C35H38Cl2N8O4 | CID 55283.

- Antifungal Susceptibility Testing: Current Approaches.American Society for Microbiology.

- Itraconazole - Wikipedia.Wikipedia.

- Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51).American Society for Microbiology.

- Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells.

- Hedgehog Signaling Protocols.

- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.American Society for Microbiology.

- Structure-activity relationship study of itraconazole, a broad-range inhibitor of picornavirus replication that targets oxysterol-binding protein (OSBP).Johns Hopkins University.

- Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells.PNAS.

- What is the mechanism of action (MOA)

- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges.American Society for Microbiology.

- Hedgehog Signaling Pathway | Embryo Project Encyclopedia.Embryo Project Encyclopedia.

- Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth.

- What is the mechanism of Itraconazole?

- Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-medi

- An In-depth Technical Guide to the Mechanism of Action of Itraconazole on the Fungal Cell Wall.Benchchem.

- A Practical Guide to Antifungal Susceptibility Testing | Request PDF.

- Itraconazole inhibits the Hedgehog signaling pathway. a-c Immunoblot...

- Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists.PubMed Central.

- Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction.Semantic Scholar.

- Hedgehog signaling p

- Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth.Stanford University.

- Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction.PubMed Central.

- Structure-activity relationship study of itraconazole, a broad-range inhibitor of picornavirus replication that targets oxysterol-binding protein (OSBP).

- This compound | 89848-51-1.Echemi.

- Itraconazole: A Triazole Antifungal and CYP3A4 Inhibitor for Advanced Candida Research.APExBIO.

- Itraconazole suppresses the growth of glioblastoma through induction of autophagy: Involvement of abnormal cholesterol trafficking.PubMed Central.

- Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs.

- CAS 84625-61-6: Itraconazole.CymitQuimica.

- Itraconazole - StatPearls.

- Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors.

- Comparison of Efficacy and Safety between Super-bioavailable Itraconazole and Conventional Itraconazole in the Treatment of Tinea Infection of Glabrous Skin – A Randomised Observer-blinded Pilot Study.Journal of Clinical and Diagnostic Research.

- Itraconazole Capsules Vs Solution.Infectious Disease Special Edition.

- The significance of itraconazole for treatment of fungal infections of skin, nails and mucous membranes | Request PDF.

Sources

- 1. echemi.com [echemi.com]

- 2. Itraconazole - Wikipedia [en.wikipedia.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]

- 12. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 13. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 14. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Butyl Itraconazole as a Process-Related Impurity of Itraconazole

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Azole Antifungals

Itraconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various systemic mycoses.[1] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzymes, primarily lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] The complexity of its multi-step synthesis, however, presents a significant challenge in controlling the impurity profile of the final active pharmaceutical ingredient (API).[3] Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products, as even structurally similar compounds can exhibit different pharmacological or toxicological properties. This guide provides an in-depth technical overview of a key process-related impurity, Butyl Itraconazole, also known as Itraconazole EP Impurity F.

Understanding this compound: A Structural Isomer of Pharmaceutical Significance

This compound is a structural isomer of itraconazole, officially designated as Itraconazole Impurity F in the European Pharmacopoeia (EP).[3][4][5][6][7][8] The key structural difference lies in the alkyl substituent on the triazolone ring. While itraconazole possesses a sec-butyl group, this compound features an n-butyl group.[5][7][8] This seemingly minor variation has significant implications for the analytical separation and control of this impurity.

Chemical Identification:

-

IUPAC Name: 2-Butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[3][6][7][8]

The structural similarity between itraconazole and its n-butyl isomer is depicted in the diagram below.

Caption: Figure 1: Comparison of Itraconazole and this compound structures.

Origin of this compound: A Process-Related Impurity

The formation of this compound is intrinsically linked to the synthetic route of itraconazole. It is classified as a process-related impurity, meaning it arises from the manufacturing process itself rather than from degradation of the drug substance.[9] The final step in many itraconazole syntheses involves the N-alkylation of the triazolone ring.[2] The use of sec-butyl bromide or a similar alkylating agent is intended to introduce the characteristic sec-butyl group.

However, the presence of n-butyl bromide as an impurity in the sec-butyl bromide starting material, or isomerization under certain reaction conditions, can lead to the concurrent formation of the n-butyl isomer, this compound. The structural similarity and comparable reactivity of these alkylating agents make the formation of this impurity a critical parameter to control during synthesis.

Sources

- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allmpus.com [allmpus.com]

- 4. ijrpb.com [ijrpb.com]

- 5. venkatasailifesciences.com [venkatasailifesciences.com]

- 6. clearsynth.com [clearsynth.com]

- 7. veeprho.com [veeprho.com]

- 8. Itraconazole EP Impurity F | 89848-51-1 [chemicea.com]

- 9. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]

In-vitro antifungal activity of Butyl itraconazole

An In-Depth Technical Guide to the In-Vitro Antifungal Activity of Novel Triazoles: A Case Study with Butyl Itraconazole

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in-vitro evaluation of novel triazole antifungal agents, using the hypothetical compound this compound as a case study. The principles and methodologies detailed herein are grounded in established scientific protocols and are designed to ensure data integrity and reproducibility.

Introduction: The Rationale for Novel Triazole Antifungals

The ever-present threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new therapeutic agents.[1] Triazoles, such as itraconazole, are a cornerstone of antifungal therapy, primarily targeting the fungal enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] The modification of existing triazoles, such as the synthesis of a butyl derivative of itraconazole (this compound), represents a rational approach to potentially enhance antifungal potency, broaden the spectrum of activity, or overcome existing resistance mechanisms.

This guide will delineate the essential in-vitro assays required to characterize the antifungal profile of a novel triazole like this compound.

Postulated Mechanism of Action of this compound

Itraconazole and other azole antifungals inhibit the fungal-mediated synthesis of ergosterol by targeting lanosterol 14α-demethylase.[2][3] It is hypothesized that this compound shares this primary mechanism of action. The addition of a butyl group may alter the compound's lipophilicity, potentially affecting its affinity for the enzyme's active site or its ability to penetrate the fungal cell wall and membrane.

Postulated mechanism of action for this compound.

Core In-Vitro Antifungal Susceptibility Testing

A critical first step in evaluating a new antifungal agent is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal isolates. Standardized methodologies for these assays have been established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10][11][12]

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.[13][14]

Experimental Protocol:

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired concentration range.

-

Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the final inoculum concentration as specified by CLSI or EUCAST guidelines.[5]

-

Assay Procedure: In a 96-well microtiter plate, add the prepared fungal inoculum to each well containing the serially diluted this compound. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[5]

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[10]

Workflow for Broth Microdilution MIC Assay.

Spectrum of Activity of this compound

To establish the spectrum of activity, this compound should be tested against a diverse panel of fungal pathogens, including:

-

Yeasts:

-

Candida albicans

-

Candida glabrata

-

Candida parapsilosis

-

Candida tropicalis

-

Candida krusei

-

Cryptococcus neoformans

-

-

Molds:

-

Aspergillus fumigatus

-

Aspergillus flavus

-

Aspergillus niger

-

Dermatophytes (Trichophyton spp., Microsporum spp.)

-

Data Presentation:

The MIC data should be summarized in a table, including the MIC range, MIC50, and MIC90 values for each species.

| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | ||||

| Candida glabrata | ||||

| Aspergillus fumigatus | ||||

| ... |

Time-Kill Kinetic Assays

Time-kill assays provide valuable information on the fungicidal or fungistatic activity of an antifungal agent over time.[15][16][17]

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay.

-

Assay Setup: In sterile tubes, add the fungal inoculum to RPMI 1640 medium containing this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control.

-

Incubation and Sampling: Incubate the tubes at 35°C with agitation.[16] At predefined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.

-

Colony Forming Unit (CFU) Determination: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates until colonies are visible, and then count the CFUs.

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.

Workflow for Time-Kill Kinetic Assay.

In-Vitro Synergy Testing

Combination therapy is a promising strategy to enhance antifungal efficacy and combat resistance.[1][18][19][20] The checkerboard microdilution assay is a standard method to evaluate the in-vitro interaction between two antifungal agents.[15][18][20]

Experimental Protocol:

-

Drug Preparation: Prepare serial twofold dilutions of this compound and a second antifungal agent (e.g., an echinocandin or polyene) in a 96-well microtiter plate, with concentrations of this compound decreasing along the x-axis and concentrations of the second agent decreasing along the y-axis.

-

Inoculum and Incubation: Add a standardized fungal inoculum to each well and incubate as for the standard MIC assay.

-

Fractional Inhibitory Concentration Index (FICI) Calculation: After incubation, determine the MIC of each drug alone and in combination. Calculate the FICI using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpretation of Results:

-

Synergy: FICI ≤ 0.5

-

Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0[20]

-

Data Presentation:

| Fungal Isolate | Drug Combination | FICI | Interpretation |

| C. albicans ATCC 90028 | This compound + Caspofungin | ||

| A. fumigatus clinical isolate | This compound + Amphotericin B |

Conclusion

The in-vitro evaluation of a novel triazole antifungal, such as this compound, requires a systematic and rigorous approach employing standardized methodologies. The determination of the MIC spectrum, time-kill kinetics, and potential for synergistic interactions provides a foundational dataset for further preclinical and clinical development. Adherence to established guidelines from bodies like CLSI and EUCAST is paramount for ensuring the generation of high-quality, reproducible, and comparable data.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synergy Testing of Antifungal Agent 21.

- PubMed. (n.d.). In vitro synergy and antagonism of antifungal agents against yeast-like fungi.

- CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.

- ASM Journals. (n.d.). In Vitro Synergy Testing of Anidulafungin with Itraconazole, Voriconazole, and Amphotericin B against Aspergillus spp. and Fusarium spp. Antimicrobial Agents and Chemotherapy.

- PubMed. (2025). Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates.

- PubMed. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology.

- EUCAST. (n.d.). Fungi (AFST).

- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.

- CDC. (2024). Antifungal Susceptibility Testing for C. auris.

- PubMed. (n.d.). EUCAST breakpoints for antifungals.

- Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods.

- PubMed Central. (n.d.). A Practical Guide to Antifungal Susceptibility Testing.

- ResearchGate. (n.d.). Antifungal synergy testing of C. auris isolates.

- Taylor & Francis Online. (n.d.). EUCAST breakpoints for antifungals.

- MDPI. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.

- ASM Journals. (n.d.). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy.

- ResearchGate. (2025). EUCAST breakpoints for antifungals.

- ResearchGate. (n.d.). Time-kill assays in which Candida albicans strains were cultured in YPD....

- PubMed Central. (n.d.). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses.

- PubMed. (2015). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses.

- Wikipedia. (n.d.). Itraconazole.

- Guidechem. (n.d.). Itraconazole 84625-61-6 wiki.

- PubChem. (n.d.). Itraconazole.

- PubMed. (n.d.). The in-vitro antifungal spectrum of itraconazole.

- Johns Hopkins University. (n.d.). Structure-activity relationship study of itraconazole, a broad-range inhibitor of picornavirus replication that targets oxysterol-binding protein (OSBP).

- ScienceDirect. (2018). Antifungal Agents.

- Aimbell Publications. (2024). Determining Minimum Inhibitory Concentrations of Routine Antifungal Drugs.

- University of Wisconsin-Madison. (n.d.). Itraconazole has antifungal coverage against most Candida as well as endem.

- PubMed. (1991). [In vitro antifungal activity of itraconazole: a comparative study with ketoconazole].

- PubMed. (1991). [In vitro antifungal activity of itraconazole, a new triazole antifungal agent, against clinical isolates from patients with systemic mycoses].

- Patsnap Synapse. (2024). What is the mechanism of Itraconazole?.

- ResearchGate. (2025). Making sense of itraconzole pharmacokinetics.

- PubMed. (n.d.). [In-vitro and in-vivo activity of itraconazole].

- ResearchGate. (2025). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro.

- PubMed. (n.d.). Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method.

- JCDR. (n.d.). Itraconazole, Minimum inhibitory concentration, Trichophyton mentagrophytes, Trichophyton violaceum, Voriconazole.

- ResearchGate. (2025). Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method.

- NIH. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis.

Sources

- 1. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 3. Itraconazole - Wikipedia [en.wikipedia.org]

- 4. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 5. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EUCAST: Fungi (AFST) [eucast.org]

- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. EUCAST breakpoints for antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. In vitro synergy and antagonism of antifungal agents against yeast-like fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

Butyl Itraconazole as a Novel Anticancer Agent: A Technical Guide to its Mechanisms and Evaluation

Executive Summary

The repurposing of established drugs for oncology presents a highly efficient strategy for accelerating the development of new cancer therapies.[1][2] Itraconazole, a triazole antifungal agent with a long history of clinical use, has emerged as a compelling candidate in this paradigm.[3][4] Extensive preclinical and clinical evidence reveals that at clinically relevant doses, itraconazole exerts potent anticancer effects through multiple, distinct mechanisms, primarily by inhibiting the Hedgehog signaling pathway and tumor-associated angiogenesis.[4][5] This technical guide provides an in-depth exploration of the molecular basis for itraconazole's anticancer activity, a synopsis of key preclinical data, and detailed, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Foundational Concepts: From Antifungal to Anticancer

The Drug Repurposing Paradigm

Developing novel oncology drugs is a lengthy and costly process with high attrition rates.[2] Drug repurposing, or finding new indications for existing approved drugs, offers a streamlined alternative by leveraging well-established pharmacokinetic, pharmacodynamic, and safety profiles to expedite clinical translation.[3][6]

Itraconazole: A Profile

Itraconazole is an FDA-approved antifungal drug that has been used for decades to treat a wide range of systemic mycoses.[4] Its traditional mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[1][4] However, its anticancer activities are now understood to be distinct from its antifungal properties.[7][8]

A Note on "Butyl Itraconazole"

The chemical structure of itraconazole features a prominent sec-butyl side chain. Structure-activity relationship studies have indicated that this moiety is important for its biological activity.[9] For the purposes of this guide, "this compound" refers to the standard, clinically used itraconazole molecule, emphasizing the relevance of this chemical group to its anticancer functions.

Core Anticancer Mechanisms of Action

Itraconazole's efficacy as an anticancer agent stems from its ability to simultaneously disrupt multiple signaling pathways critical for tumor growth and survival.

Potent Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that is often aberrantly reactivated in various cancers, including basal cell carcinoma, medulloblastoma, and certain lung and pancreatic cancers, where it drives tumor growth and maintenance.[2][10][11]

Mechanism of Inhibition: The central activator of the Hh pathway is the transmembrane protein Smoothened (SMO). In the absence of an Hh ligand, the receptor Patched (PTCH) inhibits SMO.[7] Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to accumulate in the primary cilium and trigger a downstream cascade that culminates in the activation of GLI transcription factors, which drive the expression of oncogenic target genes.[12]

Itraconazole acts as a potent antagonist of the Hh pathway by targeting SMO.[7][8] Mechanistic studies reveal that itraconazole inhibits SMO through a mechanism distinct from that of other well-known inhibitors like cyclopamine.[8][12] It appears to bind to a different site on the SMO protein, effectively preventing the ciliary accumulation of SMO that is required for pathway activation.[7][13] This unique binding mode allows itraconazole to inhibit Hh pathway activity that has become resistant to other SMO antagonists.[12]

Multi-Faceted Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth and metastasis.[14][15] Itraconazole has been identified as a potent inhibitor of angiogenesis, acting on endothelial cells through several mechanisms.[16][17][18]

Mechanisms of Inhibition:

-

Inhibition of Endothelial Cell Function: Itraconazole directly inhibits the proliferation, migration, and tube formation of endothelial cells in response to key angiogenic stimuli like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[16][18]

-

Disruption of VEGFR2 Signaling: A primary target of itraconazole's anti-angiogenic effect is the VEGF Receptor 2 (VEGFR2). Itraconazole has been shown to induce the accumulation of immature N-glycans on VEGFR2, which impairs the receptor's proper trafficking to the cell surface and subsequent activation upon VEGF binding.[1][19] This disruption blocks downstream signaling cascades.

-

Inhibition of mTOR Pathway: Itraconazole can inhibit the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation in endothelial cells.[1][14] This effect is linked to itraconazole's ability to disrupt intracellular cholesterol trafficking.[20]

Preclinical Data Synopsis

The anticancer potential of itraconazole is supported by robust preclinical data from both in vitro and in vivo models.

Table 1: Summary of In Vitro Activity of Itraconazole

| Assay Type | Target/Cell Line | Endpoint | Result | Reference |

| Hh Pathway Inhibition | Shh-Light2 Reporter Cells | IC₅₀ | ~800-900 nM | [7][13] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition | Potent, dose-dependent inhibition | [16][18] |

| Melanoma Cell Proliferation | A375, A2058 Cells | Effect | G1 phase arrest and apoptosis | [10] |

| Glioblastoma Cell Proliferation | U87, U251 Cells | Effect | Inhibition via autophagy induction | [20] |

Table 2: Summary of In Vivo Efficacy of Itraconazole

| Cancer Model | Treatment | Key Finding | Result | Reference |

| Medulloblastoma Allograft | Oral Itraconazole | Tumor Growth | Suppression of Hh activity and growth | [7][8] |

| Non-Small Cell Lung Cancer (NSCLC) Xenograft | Oral Itraconazole | Tumor Growth | Significant single-agent growth inhibition | [16][18] |

| NSCLC Xenograft | Itraconazole + Cisplatin | Tumor Growth | Enhanced antitumor efficacy vs. cisplatin alone | [18] |

| Melanoma Xenograft | Itraconazole | Tumor Growth | Significant reduction in tumor growth | [10] |

Methodologies for Preclinical Evaluation

A systematic approach is required to validate the anticancer effects of itraconazole in a preclinical setting. The following protocols represent a standard workflow for this evaluation.

Protocol 1: Assessment of Cell Viability (MTT/XTT Assays)

Causality and Choice: To determine the direct cytotoxic or cytostatic effect of itraconazole on cancer and endothelial cells, a metabolic activity assay is essential. The XTT assay is often preferred over the traditional MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing variability and streamlining the workflow.[21][22]

Step-by-Step Methodology (XTT Assay): [21]

-

Cell Seeding: Plate cells (e.g., cancer cell lines or HUVECs) in a 96-well microplate at a predetermined optimal density and incubate for 24 hours at 37°C in a CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of itraconazole in the appropriate cell culture medium. Remove the old medium from the wells and add the itraconazole-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the activated XTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing metabolically active cells to convert the XTT reagent into the colored formazan product.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 2: Analysis of Signaling Protein Expression (Western Blot)

Causality and Choice: To confirm that itraconazole engages its intended targets, Western blotting is the gold-standard technique.[23] It allows for the semi-quantitative analysis of specific proteins and their phosphorylation status, providing direct evidence of pathway modulation (e.g., decreased phosphorylation of AKT in the mTOR pathway or decreased expression of GLI1 in the Hh pathway).[24]

Step-by-Step Methodology: [25]

-

Cell Culture and Lysis: Culture cells and treat with itraconazole for the desired time. Lyse cells in 1X SDS sample buffer, scrape, and transfer to a microcentrifuge tube.

-

Sample Preparation: Sonicate the lysate to shear DNA and reduce viscosity. Heat the sample to 95–100°C for 5 minutes, then centrifuge to pellet debris.

-

Gel Electrophoresis: Load 20 µL of the supernatant onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in a primary antibody solution diluted in blocking buffer. Use antibodies specific to the proteins of interest (e.g., p-AKT, total-AKT, GLI1, SMO, β-actin as a loading control).

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometrically quantify the band intensities and normalize to the loading control to compare protein levels between treated and untreated samples.

Protocol 3: In Vitro Angiogenesis - Endothelial Tube Formation Assay

Causality and Choice: This assay is a cornerstone for evaluating anti-angiogenic potential as it models the final, critical step of angiogenesis: the differentiation of endothelial cells into a three-dimensional capillary-like network.[26] A reduction in tube formation provides strong in vitro evidence of anti-angiogenic activity.

Step-by-Step Methodology: [27][28]

-

Plate Coating: Thaw a basement membrane extract (BME), such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate. Ensure the BME is evenly distributed.

-

Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.

-

Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in the desired test medium (e.g., medium containing VEGF with or without various concentrations of itraconazole).

-

Cell Seeding: Carefully add 100 µL of the cell suspension (typically 1.0 x 10⁴ to 1.5 x 10⁴ cells) on top of the solidified BME gel.

-

Incubation: Incubate the plate in a humidified incubator (37°C, 5% CO₂) for 4 to 18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images at several time points. Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Protocol 4: In Vivo Angiogenesis - Chick Chorioallantoic Membrane (CAM) Assay

Causality and Choice: The CAM assay serves as a robust, cost-effective, and ethically favorable in vivo model to assess angiogenesis.[29][30] The highly vascularized CAM of a developing chick embryo provides an ideal environment to observe the formation of new blood vessels in response to stimuli and their inhibition by agents like itraconazole in a living system.[31]

Step-by-Step Methodology: [32][33]

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.

-

Window Creation: On Day 3, disinfect a small area of the eggshell. Carefully create a small window (approx. 1x1 cm) in the shell to expose the underlying CAM, taking care not to damage it.

-

Sealing and Incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator until Day 7.

-

Sample Application: On Day 7, open the window. Prepare sterile filter paper disks or sponges loaded with a specific concentration of itraconazole (or a positive/negative control). Gently place the disk onto the CAM in an area with visible blood vessels.

-

Re-incubation: Reseal the window and incubate the eggs for another 48-72 hours.

-

Analysis: On Day 10, re-open the window. The CAM can be fixed in situ (e.g., with a methanol/acetone mix). Excise the area of the CAM beneath the disk, place it on a microscope slide, and capture images.

-